N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H21N3O6S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21N3O6S/c1-13(24)22-30(27,28)18-8-6-15(7-9-18)21-20(26)14-10-19(25)23(12-14)16-4-3-5-17(11-16)29-2/h3-9,11,14H,10,12H2,1-2H3,(H,21,26)(H,22,24) |
InChI Key |
WCPYTVBMQWXLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The 5-oxopyrrolidine core is typically constructed via cyclization of γ-amino acids or their derivatives. A common approach involves the intramolecular cyclization of N-substituted glutaric acid derivatives. For example, 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by reacting 3-methoxyaniline with dimethyl acetylenedicarboxylate under basic conditions, followed by hydrolysis and decarboxylation. Alternatively, Michael addition of 3-methoxyphenylamine to ethyl acrylate, followed by Dieckmann cyclization, yields the pyrrolidone ring.
Key Reaction Conditions :
Introduction of the Acetylsulfamoyl Group
Sulfonylation of the Aromatic Ring
The acetylsulfamoyl moiety is introduced via sulfonylation of 4-aminophenyl intermediates. 4-(Acetylsulfamoyl)aniline is prepared by reacting 4-nitroaniline with acetyl sulfamoyl chloride in dichloromethane, followed by catalytic hydrogenation to reduce the nitro group.
Optimized Protocol :
-
Sulfonylation : 4-Nitroaniline (1 eq) is treated with acetyl sulfamoyl chloride (1.2 eq) in the presence of pyridine (2 eq) at 0–5°C for 4 hours.
-
Reduction : The nitro group is reduced using H₂/Pd-C in ethanol, yielding 4-(acetylsulfamoyl)aniline with >90% purity.
Carboxamide Bond Formation
Coupling of Pyrrolidine-3-Carboxylic Acid with 4-(Acetylsulfamoyl)aniline
The carboxylic acid group at position 3 of the pyrrolidone is activated as a mixed anhydride or acyl chloride and coupled with 4-(acetylsulfamoyl)aniline. HBTU-mediated coupling in dimethylformamide (DMF) provides superior yields compared to EDC/HOBt.
Stepwise Procedure :
-
Activation : 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 eq) is reacted with HBTU (1.5 eq) and DIPEA (3 eq) in DMF at 0°C for 30 minutes.
-
Coupling : 4-(Acetylsulfamoyl)aniline (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to yield the title compound (62–68%).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (t, J = 8.0 Hz, 1H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.12 (dd, J = 9.6 Hz, 1H, pyrrolidine-H), 3.79 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, pyrrolidine-H), 2.94 (dd, J = 16.8 Hz, 1H, pyrrolidine-H), 2.18 (s, 3H, COCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₃O₆S [M+H]⁺: 452.1224; found: 452.1228.
Purity and Stability
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
-
Stability : Stable under ambient conditions for >6 months; degrades in acidic media (pH <3).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HBTU-mediated coupling | 68 | 98 | High reproducibility |
| Acyl chloride coupling | 55 | 95 | Shorter reaction time |
| Mitsunobu alkylation | 72 | 97 | Avoids racemization |
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), the HBTU-mediated route is preferred due to its scalability and minimal byproduct formation. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Properties :
- SMILES Notation: COc1cccc(N2CC(C(=O)Nc3ccc(S(=O)(=O)NC(C)=O)cc3)CC2=O)c1 .
- Limited physicochemical data (e.g., melting point, solubility) are available in the provided evidence.
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their pharmacological and chemical profiles:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations and Bioactivity: The compound from shares the 5-oxopyrrolidine-3-carboxamide core and 3-methoxyphenyl group with the target molecule but replaces the acetylsulfamoyl group with a dihydroisoquinolinyl-sulfonyl moiety. This substitution correlates with reported cytotoxicity (81.0% in plaque assays), suggesting that sulfonamide derivatives may exhibit antiviral or antiproliferative effects . The cyclohexyl substituent in reduces molecular weight (340.4 vs.
Role of Sulfonamide Groups: The target compound’s acetylsulfamoyl group differentiates it from ’s dihydroisoquinolinyl-sulfonyl derivative. Sulfonamides are known to enhance binding to proteases or kinases, but the acetyl group in the target molecule may reduce off-target interactions compared to bulkier substituents .
Thiazole-Based Analogues :
- The thiazole-containing compound in demonstrates the impact of heterocyclic cores on synthetic complexity (34% yield) and steric demands, which could limit bioavailability compared to the simpler pyrrolidine scaffold of the target compound .
Therapeutic Implications :
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Chemical Formula : C20H21N3O6S
- Molecular Weight : 431.46 g/mol
- SMILES Notation : COc1cccc(c1)N(C(=O)C(=O)N)C(=O)C(C(=O)N)=C
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in pain and inflammation pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response and pain signaling.
Analgesic Activity
In preclinical studies, the analgesic properties of this compound were evaluated using several animal models:
-
Acetic Acid-Induced Writhing Test :
- Method : Mice were administered the compound at a dose of 150 mg/kg body weight, followed by an injection of acetic acid. The number of writhes was recorded.
- Results : The compound demonstrated significant analgesic effects compared to control groups, indicating its potential as an analgesic agent.
-
Hot Plate Test :
- Method : Mice were placed on a hot plate, and the latency to lick their paws was measured.
- Results : The compound increased pain threshold significantly, suggesting central analgesic activity.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through various assays:
- Carrageenan-Induced Paw Edema :
- Method : Rats received carrageenan injections followed by treatment with the compound.
- Results : A marked reduction in paw swelling was observed, indicating effective anti-inflammatory properties.
Case Studies and Research Findings
A study published in Pharmaceutical Research highlighted the synthesis and evaluation of similar compounds with sulfonamide moieties. These compounds exhibited promising anti-inflammatory and analgesic activities through COX inhibition and modulation of inflammatory mediators such as TNF-alpha and IL-6 .
Another research article focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, emphasizing that modifications on the phenyl ring could enhance potency against pain-related targets .
Data Table: Summary of Biological Activities
| Biological Activity | Test Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Analgesic | Acetic Acid Writhing Test | 150 | Significant reduction in writhes |
| Analgesic | Hot Plate Test | 150 | Increased latency time |
| Anti-inflammatory | Carrageenan-Induced Edema | 150 | Reduced paw swelling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
